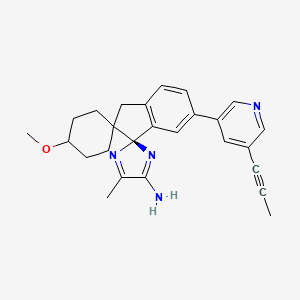

(1alpha,1'S,4beta)-Lanabecestat

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1alpha,1’S,4beta)-Lanabecestat, also known as AZD3293 or LY3314814, is an oral beta-secretase 1 cleaving enzyme (BACE1) inhibitor. This compound was developed by AstraZeneca and Eli Lilly and Company as a potential treatment for Alzheimer’s disease. By inhibiting BACE1, (1alpha,1’S,4beta)-Lanabecestat aims to prevent the buildup of beta-amyloid plaques, which are associated with the progression of Alzheimer’s disease .

Métodos De Preparación

The synthesis of (1alpha,1’S,4beta)-Lanabecestat involves several key steps, including nucleophilic substitution, hydrolysis, decarboxylation, acyl chlorination, and Friedel-Crafts cyclization. The process begins with the nucleophilic substitution of p-bromobenzyl bromide and dimethyl malonate, followed by hydrolysis and decarboxylation to obtain the key intermediate 6-bromoindanone. This intermediate undergoes acyl chlorination and Friedel-Crafts cyclization to form another key intermediate, which is then subjected to reduction and methylation. The final steps involve imine synthesis, ring closure, and ammoniation to obtain the desired product .

Análisis De Reacciones Químicas

(1alpha,1’S,4beta)-Lanabecestat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for Suzuki coupling reactions, which are essential for the formation of the final product. The major products formed from these reactions include intermediates such as 6-bromoindanone and spiro compounds, which are crucial for the synthesis of (1alpha,1’S,4beta)-Lanabecestat .

Aplicaciones Científicas De Investigación

(1alpha,1’S,4beta)-Lanabecestat has been extensively studied for its potential in treating Alzheimer’s disease. It has shown promise in reducing levels of beta-amyloid in the brain, cerebrospinal fluid, and plasma in both animal models and human clinical trials. The compound has been evaluated in Phase 1 and Phase 2/3 studies, demonstrating its ability to reduce beta-amyloid levels significantly. despite its initial promise, clinical trials were halted due to the compound’s inability to meet primary endpoints .

Mecanismo De Acción

The primary mechanism of action of (1alpha,1’S,4beta)-Lanabecestat is the inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). By inhibiting BACE1, the compound prevents the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides, thereby reducing the formation of beta-amyloid plaques in the brain. This mechanism is crucial for potentially slowing or halting the progression of Alzheimer’s disease .

Comparación Con Compuestos Similares

(1alpha,1’S,4beta)-Lanabecestat is part of a class of compounds known as BACE1 inhibitors. Similar compounds include atabecestat, elenbecestat, and verubecestat. While all these compounds share the common goal of inhibiting BACE1 to reduce beta-amyloid levels, (1alpha,1’S,4beta)-Lanabecestat is unique in its specific molecular structure and binding affinity. Despite the potential of BACE1 inhibitors, many have faced challenges in clinical trials, highlighting the complexity of targeting beta-amyloid in Alzheimer’s disease .

Propiedades

InChI |

InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m1/s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDNQONLGXOZRG-TXDAUAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032008 |

Source

|

| Record name | Lanabecestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383982-64-6 |

Source

|

| Record name | Lanabecestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2721346.png)

![(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2721347.png)

![3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2721350.png)

![[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2721351.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2721361.png)